molecular formula C24H28N4O3S B298080 N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide

N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide

Cat. No. B298080
M. Wt: 452.6 g/mol
InChI Key: FLCBWSHXZITEKP-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified as a compound with anti-tumor activity in the 1990s, and since then, a number of studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide is not fully understood, but it is thought to act via a number of different pathways. One proposed mechanism is that this compound activates the immune system, leading to the production of cytokines and other immune mediators that can help to fight tumors. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of different biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects, and has been investigated for its potential as a treatment for sepsis. This compound has also been shown to have effects on the cardiovascular system, and has been investigated for its potential as a treatment for cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide in lab experiments is that it has been extensively studied in preclinical models of cancer, and has shown promising results in a number of different tumor types. This compound has also been shown to enhance the efficacy of other anticancer agents, which could make it a useful tool for combination therapies. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are a number of different future directions for research on N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide. One area of interest is in understanding its mechanism of action in more detail, which could lead to the development of more effective therapies. Another area of interest is in investigating the potential of this compound as a treatment for other diseases, such as sepsis and cardiovascular disease. Finally, there is interest in developing new synthetic routes for this compound that could improve yield and purity, and make it more accessible for research and clinical use.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a hydrazone intermediate, which is then reacted with a sulfonyl chloride to form the final product. The synthesis of this compound has been optimized over the years to improve yield and purity, and several different synthetic routes have been reported in the literature.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-(2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoethyl)methanesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in a number of different tumor types. In particular, this compound has been shown to have potent anti-tumor activity in models of melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H28N4O3S/c1-17-11-12-23(18(2)13-17)27(32(5,30)31)16-24(29)26-25-15-21-14-19(3)28(20(21)4)22-9-7-6-8-10-22/h6-15H,16H2,1-5H3,(H,26,29)/b25-15+

InChI Key

FLCBWSHXZITEKP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)S(=O)(=O)C)C

SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)S(=O)(=O)C)C

Origin of Product

United States

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